(3S)-3-amino-3-(pyrimidin-4-yl)propanamide is an organic compound characterized by its unique structure, which includes an amino group and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The molecular formula for this compound is with a molecular weight of approximately 170.18 g/mol. It is classified as an amino acid derivative and a pyrimidine-based compound, which positions it within the realm of bioactive molecules often utilized in drug development.
The synthesis of (3S)-3-amino-3-(pyrimidin-4-yl)propanamide can be achieved through several methods, primarily involving the condensation of pyrimidine derivatives with amino acids or their derivatives.
In an industrial context, the compound can be synthesized using automated reactors that enhance efficiency and yield through continuous flow processes. This method allows for better control over reaction parameters and scalability.
The molecular structure of (3S)-3-amino-3-(pyrimidin-4-yl)propanamide features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 170.18 g/mol |
IUPAC Name | (3S)-3-amino-3-(pyrimidin-4-yl)propanamide |
InChI Key | InChI=1S/C7H10N4O/c1-2(8)5(9)6(10)7(11)12/h2H,1H2,(H2,9,12)/t2-/m0/s1 |
(3S)-3-amino-3-(pyrimidin-4-yl)propanamide can participate in various chemical reactions typical for amino acids and amides:
The reactivity of this compound is influenced by the presence of both the amino and pyrimidine functional groups, allowing it to interact with various biological targets.
The mechanism of action for (3S)-3-amino-3-(pyrimidin-4-yl)propanamide involves its interaction with biological macromolecules:
Data on specific enzymes or receptors targeted by this compound would require further empirical studies.
The physical properties of (3S)-3-amino-3-(pyrimidin-4-yl)propanamide include:
Key chemical properties include:
(3S)-3-amino-3-(pyrimidin-4-yl)propanamide has several applications in scientific research:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8